molecular formula C19H21N7O B2614760 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea CAS No. 1021038-51-6

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea

Cat. No.: B2614760
CAS No.: 1021038-51-6
M. Wt: 363.425
InChI Key: QOSWYIOJJOCUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea is a complex organic compound that features a pyridazinyl and pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-aminopyridine with 3-chloropyridazine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazinyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea is unique due to its combination of pyridazinyl and pyridinyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-14-6-5-9-17(22-14)24-18-11-10-16(25-26-18)20-12-13-21-19(27)23-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,25)(H2,21,23,27)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWYIOJJOCUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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